molecular formula C18H38O4 B050353 Triethylene glycol monododecyl ether CAS No. 3055-94-5

Triethylene glycol monododecyl ether

Cat. No. B050353
CAS RN: 3055-94-5
M. Wt: 318.5 g/mol
InChI Key: FKMHSNTVILORFA-UHFFFAOYSA-N
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Description

Triethylene glycol monododecyl ether, also known as C12EO3, is a surfactant belonging to the family of polyethylene glycol ethers. It is used in various applications due to its unique properties, including its role in stabilizing liquid crystalline phases and its biodegradation profile under environmental conditions.

Synthesis Analysis

The synthesis of polyethylene glycol ethers, including this compound, involves the reaction of ethylene oxide with alcohols. A novel series of crown ethers based on triethylene glycol showcases the synthesis and characterization of compounds with distinct liquid crystalline phases, demonstrating the synthesis versatility of polyethylene glycol ethers (Percec, Turkaly, & Asandei, 1997).

Molecular Structure Analysis

The molecular structure of this compound plays a crucial role in its chemical and physical properties. The structure is characterized by the presence of ethylene oxide units, contributing to its solubility and interaction with other molecules.

Chemical Reactions and Properties

This compound undergoes various chemical reactions due to its functional groups. It can participate in oxidation-responsive and "clickable" modifications, allowing for the synthesis of well-defined thioether-functional poly(ethylene glycol), which demonstrates the chemical versatility and potential application in creating redox-responsive nanocarriers (Herzberger et al., 2016).

Physical Properties Analysis

The physical properties of this compound, such as its phase behavior in solution and adsorption at interfaces, are influenced by its molecular structure. Studies on the volumetric and viscosimetric properties of its binary mixtures with water at various temperatures provide insights into its molecular interactions and solvation behavior (Li et al., 2010).

Scientific Research Applications

  • Biodegradation : A study by Zgoła-Grześkowiak et al. (2008) focused on the biodegradation of C12EO3 under the conditions of the OECD Screening Test. It used high-performance liquid chromatography for analysis and identification of metabolites, indicating its environmental impact and degradation properties (Zgoła-Grześkowiak et al., 2008).

  • Cytotoxicity : Liu et al. (2017) investigated the cytotoxicity of various polyethylene glycol derivatives, including triethylene glycol, on human cervical cancer cells and mouse fibroblast cells. This research is crucial for understanding the safety and potential biological impacts of these compounds (Liu et al., 2017).

  • Nanoparticle Synthesis : Varade and Haraguchi (2012) reported on using C12EO3 in the one-pot synthesis of noble metal nanoparticles and their assembly into ordered nanostructures. This demonstrates its application in nanotechnology and materials science (Varade & Haraguchi, 2012).

  • Biomedical Applications : A 2016 study by He et al. highlighted the use of poly(ether-ether) and poly(ether-ester) block copolymers, including polyethylene glycol derivatives, in various biomedical applications such as drug delivery, gene therapy, and tissue engineering (He et al., 2016).

  • Solvent Extraction Studies : Research by Yanagida et al. (1977) explored the solvent extraction properties of poly(oxyethylene) derivatives like C12EO3 with alkali and alkaline earth metal ions. This research is significant for understanding the chemical properties and potential applications of these compounds in separation processes (Yanagida et al., 1977).

Safety and Hazards

Triethylene glycol monododecyl ether may cause respiratory irritation and has therefore been classified as hazardous . It is also harmful if swallowed, causes skin irritation, and causes serious eye irritation . More details about its safety and hazards can be found in the referenced materials .

properties

IUPAC Name

2-[2-(2-dodecoxyethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O4/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-22-18-16-21-14-12-19/h19H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMHSNTVILORFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058631
Record name Triethylene glycol monododecyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3055-94-5
Record name Triethylene glycol monododecyl ether
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]-
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Record name Triethylene glycol monododecyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethanol
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Record name LAURETH-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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